molecular formula C9H11ClN2O2 B6277592 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride CAS No. 2763776-00-5

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride

Cat. No.: B6277592
CAS No.: 2763776-00-5
M. Wt: 214.6
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Description

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopropylamino group attached to the pyridine ring at the 2-position and a carboxylic acid group at the 4-position, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions. For example, 2-chloropyridine can be reacted with cyclopropylamine under basic conditions to form 2-(cyclopropylamino)pyridine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of 2-(cyclopropylamino)pyridine with carbon dioxide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: N-oxides, carboxylic acid derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of pyridine derivatives and their potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can enhance binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)pyridine-4-carboxylic acid hydrochloride
  • 2-(ethylamino)pyridine-4-carboxylic acid hydrochloride
  • 2-(propylamino)pyridine-4-carboxylic acid hydrochloride

Uniqueness

2-(cyclopropylamino)pyridine-4-carboxylic acid hydrochloride is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties compared to other alkylamino derivatives. This can result in different biological activities and chemical reactivity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

2763776-00-5

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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